molecular formula C10H17ClN2O4 B13395541 2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride

2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride

Cat. No.: B13395541
M. Wt: 264.70 g/mol
InChI Key: ZYUXGVUWYHHZTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride typically involves the protection of lysine followed by the introduction of the prop-2-ynoxycarbonyl group. The process generally includes the following steps:

    Protection of the amino group: The amino group of lysine is protected using a suitable protecting group.

    Introduction of the prop-2-ynoxycarbonyl group: The protected lysine is then reacted with prop-2-ynyl chloroformate under basic conditions to introduce the prop-2-ynoxycarbonyl group.

    Deprotection: The protecting group is removed to yield the final product

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride involves its incorporation into proteins or other biomolecules through bioorthogonal reactions. The alkyne group allows for specific reactions with azides, enabling the formation of stable triazole linkages. This specificity and stability make it a valuable tool in various biochemical and biotechnological applications .

Comparison with Similar Compounds

Similar Compounds

  • N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride
  • Fmoc-(S)-propargyl-Ala-OH
  • L-Homopropargylglycine hydrochloride
  • Fmoc-azidolysine
  • L-C-Propargylglycine

Uniqueness

2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride is unique due to its specific alkyne functionality, which allows for bioorthogonal reactions. This makes it particularly useful for site-specific labeling and imaging in biological systems, setting it apart from other similar compounds .

Properties

Molecular Formula

C10H17ClN2O4

Molecular Weight

264.70 g/mol

IUPAC Name

2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C10H16N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h1,8H,3-7,11H2,(H,12,15)(H,13,14);1H

InChI Key

ZYUXGVUWYHHZTD-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)NCCCCC(C(=O)O)N.Cl

Origin of Product

United States

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